molecular formula C9H12N4O4 B12682965 5,5'-(Propane-1,3-diyl)bisimidazolidine-2,4-dione CAS No. 41980-32-9

5,5'-(Propane-1,3-diyl)bisimidazolidine-2,4-dione

Cat. No.: B12682965
CAS No.: 41980-32-9
M. Wt: 240.22 g/mol
InChI Key: TXZDBBPUMSRMHT-UHFFFAOYSA-N
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Description

5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of two imidazolidine-2,4-dione rings connected by a propane-1,3-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of imidazolidine-2,4-dione with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Scheme: [ \text{Imidazolidine-2,4-dione} + \text{1,3-dibromopropane} \xrightarrow{\text{K}_2\text{CO}_3} \text{5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione} ]

Industrial Production Methods

In an industrial setting, the production of 5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the nucleophilic substitution reaction can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced imidazolidine-2,4-dione derivatives.

    Substitution: Formation of substituted imidazolidine-2,4-dione derivatives with various functional groups.

Scientific Research Applications

5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: The parent compound with similar chemical properties.

    5,5’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione: A similar compound with an ethane-1,2-diyl linker instead of a propane-1,3-diyl linker.

    5,5’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione: A similar compound with a butane-1,4-diyl linker.

Uniqueness

5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione is unique due to its specific linker length and the resulting spatial arrangement of the imidazolidine-2,4-dione rings

Properties

CAS No.

41980-32-9

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

5-[3-(2,5-dioxoimidazolidin-4-yl)propyl]imidazolidine-2,4-dione

InChI

InChI=1S/C9H12N4O4/c14-6-4(10-8(16)12-6)2-1-3-5-7(15)13-9(17)11-5/h4-5H,1-3H2,(H2,10,12,14,16)(H2,11,13,15,17)

InChI Key

TXZDBBPUMSRMHT-UHFFFAOYSA-N

Canonical SMILES

C(CC1C(=O)NC(=O)N1)CC2C(=O)NC(=O)N2

Origin of Product

United States

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